N-butyl-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-butyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it a valuable scaffold for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-propyl-1H-pyrazol-3-amine typically involves the condensation of hydrazines with 1,3-dielectrophilic nitriles. This pathway is efficient and straightforward, often carried out under mild conditions . The reaction can be catalyzed by acids or bases, depending on the desired reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, utilizing optimized reaction conditions and catalysts to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: N-butyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amine group allows for nucleophilic substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-butyl-1-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-butyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1H-pyrazol-3-amine
Comparison: N-butyl-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-butyl-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-3-5-7-11-10-6-9-13(12-10)8-4-2/h6,9H,3-5,7-8H2,1-2H3,(H,11,12) |
InChI Key |
UKRXEFYCRRZUNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN(C=C1)CCC |
Origin of Product |
United States |
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